molecular formula C4F8Na2O7S2 B8003572 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt

2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt

Cat. No.: B8003572
M. Wt: 422.1 g/mol
InChI Key: LUYGEUSBLJJRKP-UHFFFAOYSA-L
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Description

2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) DI sodium salt is a fluorinated sulfonic acid derivative characterized by its ether-linked tetrafluoroethylene backbone and dual sulfonate groups neutralized by sodium ions. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their chemical stability, surfactant properties, and resistance to thermal and chemical degradation .

Properties

IUPAC Name

disodium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfonatoethoxy)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O7S2.2Na/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18;;/h(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGEUSBLJJRKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336820
Record name 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113507-88-3
Record name 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,2,2-tetrafluoroethane, which is then subjected to sulfonation.

    Sulfonation: The sulfonation process involves reacting 1,1,2,2-tetrafluoroethane with sulfur trioxide (SO₃) in the presence of a catalyst, such as oleum, to form 1,1,2,2-tetrafluoroethanesulfonic acid.

    Oxidation: The next step involves the oxidation of the sulfonic acid derivative to introduce the oxybis linkage. This can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

    Neutralization: Finally, the product is neutralized with sodium hydroxide (NaOH) to form the DI sodium salt.

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Sulfonation: Using a continuous flow reactor, 1,1,2,2-tetrafluoroethane is continuously fed into the reactor along with sulfur trioxide.

    Oxidation and Neutralization: The intermediate product is then oxidized and neutralized in subsequent stages of the continuous flow process, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonic acid groups.

    Oxidation and Reduction: While the compound itself is stable, it can act as an oxidizing agent in certain reactions.

    Complexation: It can form complexes with metal ions, which is useful in various catalytic processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used under controlled conditions.

    Complexation: Metal salts like copper sulfate (CuSO₄) or iron chloride (FeCl₃) are used to form complexes.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Further oxidation can lead to the formation of sulfonate esters.

    Complexes: Metal complexes with distinct catalytic properties.

Scientific Research Applications

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in fluorination reactions.

    Biology: Employed in biochemical assays due to its stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability.

Mechanism of Action

The mechanism by which 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophiles and metal ions, forming stable complexes.

    Pathways Involved: It participates in catalytic cycles, enhancing reaction rates and selectivity in various chemical processes.

Comparison with Similar Compounds

Key Compounds:

  • 6:2 Cl-PFESA (2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid) : A chlorinated polyfluoroether sulfonic acid with a longer perfluoroalkyl chain (C6) and chlorine substitution.
  • 6:2 FTSA (1H,1H,2H,2H-Perfluorooctanesulfonic acid) : A partially fluorinated sulfonic acid with a shorter perfluoroalkyl chain (C6) and hydrogenated carbons adjacent to the sulfonate group.
Property 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) DI Sodium Salt 6:2 Cl-PFESA 6:2 FTSA
Molecular Weight ~500–600 g/mol (estimated) 642.9 g/mol 426.2 g/mol
Fluorination Degree Fully fluorinated backbone Partially fluorinated with Cl substituent Partially fluorinated (C6 chain)
Thermal Stability Likely >300°C (inferred from PFAS analogs) 280–320°C (decomposition range) 200–250°C (lower due to H-substitution)
Environmental Persistence High (PFAS class trait) High (resists hydrolysis) Moderate (shorter chain)

Key Insight : The target compound’s fully fluorinated ether backbone enhances thermal stability compared to partially hydrogenated analogs like 6:2 FTSA but may exhibit similar environmental persistence to 6:2 Cl-PFESA due to strong C-F bonds .

Ether-Linked PFAS

Compounds such as Bis((1,1,2,2-tetrahydroperfluoroalkyl)thio)acetic acid, sodium salt (CAS 71608-40-7) share structural motifs with the target compound, including ether or thioether linkages and sodium counterions . However, the absence of sulfonate groups in these analogs reduces their acidity and solubility in aqueous systems.

Sodium Salts of Fluorinated Acids

The disodium salt form of the target compound differentiates it from mono-sodium salts like 1,3-Butanediol, 2-(hydroxymethyl)-, sodium salt (CAS 68683-30-7) . The dual sulfonate groups likely increase its ionic strength and conductivity in solution, making it suitable for applications like ion-exchange membranes or battery electrolytes.

Biological Activity

2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium salt (CAS: 113507-88-3) is a fluorinated sulfonic acid derivative notable for its unique chemical properties and potential applications in various fields, including biochemistry and materials science. This compound exhibits high thermal and chemical stability, making it particularly useful in environments that demand resilience against harsh conditions. This article aims to explore the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium salt is C4H2F8O7S22NaC_4H_2F_8O_7S_2\cdot 2Na, with a molecular weight of approximately 422.1 g/mol. The structure features multiple fluorine atoms attached to a sulfonic acid moiety, which contributes to its distinctive properties:

  • High Stability : The presence of fluorine enhances thermal stability and resistance to chemical degradation.
  • Solubility : The compound is soluble in polar solvents, making it suitable for various biochemical assays.

The biological activity of 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium salt can be attributed to several mechanisms:

  • Interaction with Nucleophiles : The sulfonic acid groups can interact with nucleophiles in biological systems, facilitating various biochemical reactions.
  • Metal Ion Complexation : The compound forms stable complexes with metal ions, which can influence enzyme activity and biochemical pathways.

Applications in Biochemical Research

The compound has been utilized in numerous studies focusing on its biochemical applications:

  • Catalysis : It serves as a catalyst in organic synthesis reactions, particularly those involving fluorination processes.
  • Drug Delivery Systems : Researchers are exploring its potential as a carrier for drug delivery due to its ability to form complexes with therapeutic agents.

Case Studies

  • Fluorination Reactions : A study demonstrated the effectiveness of 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium salt as a catalyst in the fluorination of organic compounds. It showed enhanced selectivity and yield compared to traditional methods.
  • Biochemical Assays : In a biochemical assay aimed at measuring enzyme activity, this compound was used as a stabilizing agent for metal ions involved in the catalytic process. Results indicated improved enzyme stability and activity under experimental conditions .

Comparative Analysis with Similar Compounds

Compound NameStabilityApplications
2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium saltHighCatalysis, Drug Delivery
Perfluorooctanesulfonic acid (PFOS)ModerateEnvironmental Studies
Trifluoromethanesulfonic acid (TFMSA)HighOrganic Synthesis

Uniqueness of 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid) di sodium salt

This compound is distinguished from others due to its oxybis linkage that imparts additional stability compared to other fluorinated sulfonic acids. Its unique properties make it particularly valuable for applications requiring high thermal and chemical stability.

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